![molecular formula C9H11NO3 B2599907 Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate CAS No. 1263057-45-9](/img/structure/B2599907.png)
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
Selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural using H2 as the reducing agent is very attractive, but challenging because hydrogenation of C=O bond in HMF is more favourable than C–OH both kinetically and thermodynamically .
Molecular Structure Analysis
The molecular structure of similar compounds like 5-hydroxymethyl furfural (HMF) derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) experiments .
Chemical Reactions Analysis
The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 has been studied . The unique features of the single atomic catalysts (SACs) for the reaction result from the cooperation of the Nb and Pt sites near the interface .
Physical And Chemical Properties Analysis
5-Hydroxymethylfurfural (HMF) is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Scientific Research Applications
Organic Synthesis and Fine Chemicals
Reactions on the Carbonyl Group:Selective Oxidation
The radiation-resistant strain D. wulumuqiensis R12 has been used as a whole-cell biocatalyst for selective oxidation of HMF, leading to the synthesis of 5-hydroxymethylfurfural carboxylic acid (HMFCA) (Scheme 2) .
Pyridinium Salt Derivatives
Various pyridinium salts, including poly-4-vinylpyridinium hydrochloride , have been utilized in research .
Wittig Synthesis
Researchers have employed a one-pot Wittig synthesis to create methyl-3-[5-(hydroxymethyl)-2-furyl]propenoate .
Biorefinery Applications
HMF, produced via acid-catalyzed dehydration of biomass-derived hexoses, plays a crucial role in biorefinery research. It serves as a renewable chemical intermediate for fuels, chemicals, and materials .
Multistep and Multi-Functionalization Sequences
HMF has been incorporated into complex synthetic sequences, demonstrating its versatility in organic synthesis .
Safety And Hazards
Future Directions
The selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural over single atomic metals anchored on Nb2O5 opens the way for producing 5-methylfurfural by direct hydrogenation of biomass-derived HMF using H2 as the reductant . This could be a promising route for the production of high-value chemicals .
properties
IUPAC Name |
methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXVFPXIQKGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.